N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique structural features, which include a spirocyclic framework that imparts significant biological activity. The presence of the indole nucleus, along with the thiadiazole ring, makes this compound a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-fluoro-2-oxindole with a thiadiazole derivative in the presence of a suitable catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) can be employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole derivatives: Known for their α-glucosidase inhibitory activity.
Spirooxindole derivatives: Exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-(1,3’-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide stands out due to its unique spirocyclic structure, which imparts distinct biological activities. The combination of the indole and thiadiazole rings enhances its potential as a versatile pharmacophore.
Properties
Molecular Formula |
C15H13FN4O4S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1',4-diacetyl-5'-fluoro-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
InChI |
InChI=1S/C15H13FN4O4S/c1-7(21)17-14-18-20(9(3)23)15(25-14)11-6-10(16)4-5-12(11)19(8(2)22)13(15)24/h4-6H,1-3H3,(H,17,18,21) |
InChI Key |
HFBOZKBLWZCBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)C(=O)C)C(=O)C |
Origin of Product |
United States |
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